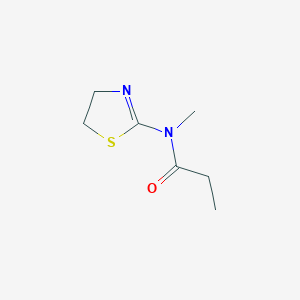
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- typically involves the reaction of a thiazole derivative with a propanamide precursor. One common method involves the use of hydrazonoyl halides as reagents, which undergo condensation reactions with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include mild temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines .
科学研究应用
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. In the case of anti-inflammatory action, it may inhibit the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Propanamide, 2-[(4,5-dihydro-2-thiazolyl)thio]-N-(4-methylphenyl): Another thiazole derivative with similar biological activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
2-Aryl-4,5-dihydrothiazoles: Exhibits significant antibacterial activities.
Uniqueness
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
属性
CAS 编号 |
515863-54-4 |
|---|---|
分子式 |
C7H12N2OS |
分子量 |
172.25 g/mol |
IUPAC 名称 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H12N2OS/c1-3-6(10)9(2)7-8-4-5-11-7/h3-5H2,1-2H3 |
InChI 键 |
XSDDSGYWCMTDMI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C)C1=NCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
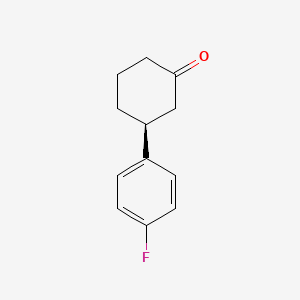
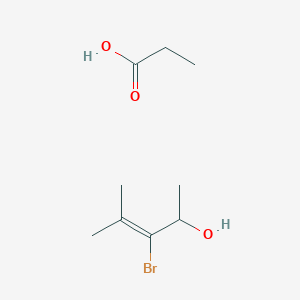
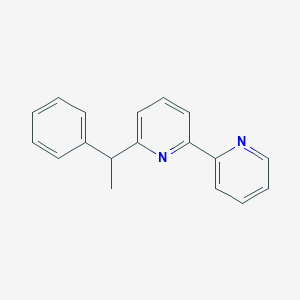
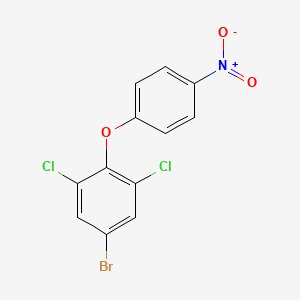
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
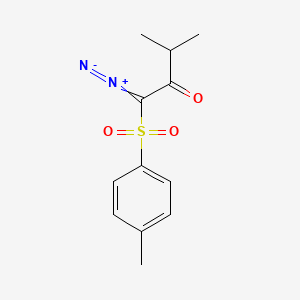
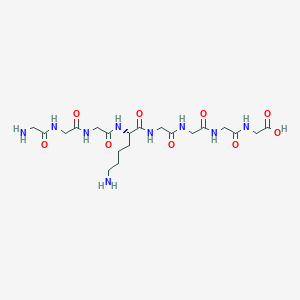


![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
